N-(3-chloro-4-cyanophenyl)-3,4-diethoxybenzamide
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Overview
Description
N-(3-chloro-4-cyanophenyl)-3,4-diethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3-chloro-4-cyanophenyl group and two ethoxy groups at the 3 and 4 positions of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-cyanophenyl)-3,4-diethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-diethoxybenzoic acid and 3-chloro-4-cyanophenylamine.
Amide Formation: The 3,4-diethoxybenzoic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with 3-chloro-4-cyanophenylamine in the presence of a base like triethylamine to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-cyanophenyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, dimethylformamide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).
Major Products
Substitution: N-(3-substituted-4-cyanophenyl)-3,4-diethoxybenzamide derivatives.
Reduction: N-(3-chloro-4-aminophenyl)-3,4-diethoxybenzamide.
Oxidation: N-(3-chloro-4-cyanophenyl)-3,4-dialdehydebenzamide or N-(3-chloro-4-cyanophenyl)-3,4-dicarboxybenzamide.
Scientific Research Applications
N-(3-chloro-4-cyanophenyl)-3,4-diethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers and liquid crystals.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-cyanophenyl)-3,4-diethoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary but often include interactions with proteins that play a role in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-cyanophenyl)-3,4-dimethoxybenzamide
- N-(3-chloro-4-cyanophenyl)-3,4-dihydroxybenzamide
- N-(3-chloro-4-cyanophenyl)-3,4-dimethylbenzamide
Uniqueness
N-(3-chloro-4-cyanophenyl)-3,4-diethoxybenzamide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets compared to its analogs with different substituents. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
Properties
Molecular Formula |
C18H17ClN2O3 |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-3,4-diethoxybenzamide |
InChI |
InChI=1S/C18H17ClN2O3/c1-3-23-16-8-6-12(9-17(16)24-4-2)18(22)21-14-7-5-13(11-20)15(19)10-14/h5-10H,3-4H2,1-2H3,(H,21,22) |
InChI Key |
NRLOPQFPDTZMFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl)OCC |
Origin of Product |
United States |
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